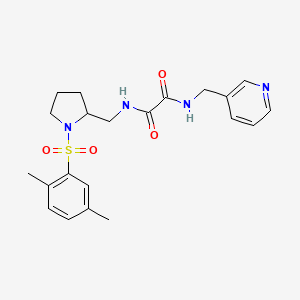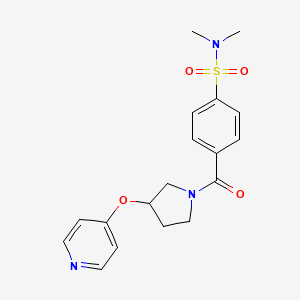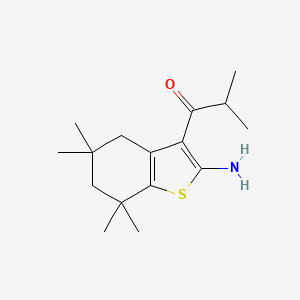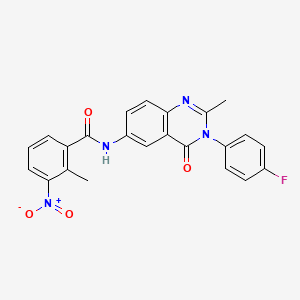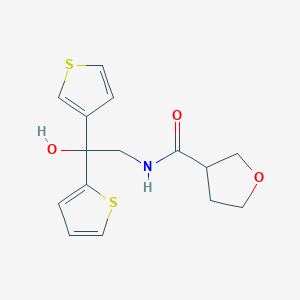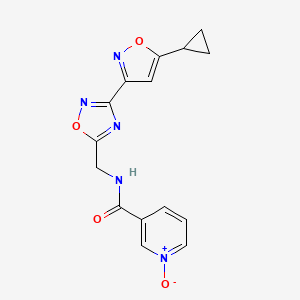
3-(((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic compound with diverse applications in research and industry. This molecule's structure features multiple heterocycles, making it an interesting candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide generally involves multi-step processes, starting with the creation of intermediate compounds such as cyclopropylisoxazole and 1,2,4-oxadiazole. These are often synthesized through cyclization reactions involving nitriles and hydroxylamines. Once these intermediates are prepared, they are coupled using carbamoylation and pyridine oxidation processes under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the synthesis would likely involve continuous flow processes to ensure consistent quality and yield. Advanced techniques like microwave-assisted synthesis or solvent-free methods may be employed to increase efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The pyridine 1-oxide component undergoes oxidation reactions, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions might target the nitro groups, using reagents like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : The compound can undergo substitution reactions, particularly at the isoxazole and oxadiazole rings, facilitated by nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Palladium on carbon (Pd/C), hydrogen gas
Substitution: : Various nucleophiles, base like sodium hydroxide
Major Products
Products formed from these reactions depend on the conditions but typically involve modified heterocyclic systems with various functional groups attached.
Scientific Research Applications
This compound finds use in several research domains:
Chemistry: : As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: : Explored in preclinical studies for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Used in the development of new materials, including polymers and advanced nanomaterials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects varies by application. Generally, it may interact with molecular targets like enzymes or receptors, affecting biological pathways:
Molecular Targets: : Potentially targets enzymes involved in oxidative stress or inflammation.
Pathways: : May influence signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Compared to structurally similar compounds, 3-(((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is unique in its combination of isoxazole, oxadiazole, and pyridine 1-oxide functionalities.
Similar Compounds
Isoxazole derivatives: : Typically simpler structures, used in medicinal chemistry.
Oxadiazole compounds: : Known for their stability and diverse biological activities.
Pyridine N-oxides: : Commonly used as intermediates in organic synthesis.
Hope that paints the picture you're looking for.
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-15(10-2-1-5-20(22)8-10)16-7-13-17-14(19-24-13)11-6-12(23-18-11)9-3-4-9/h1-2,5-6,8-9H,3-4,7H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEXTVKWXLPUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=C[N+](=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
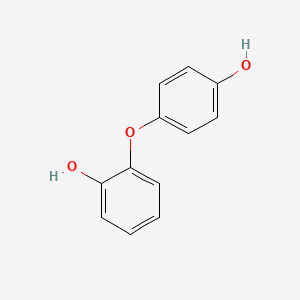
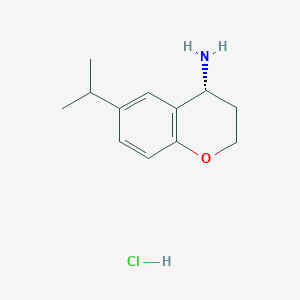

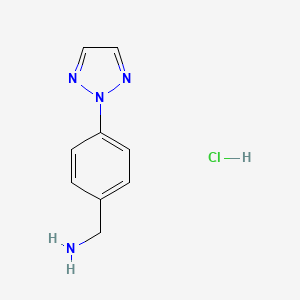
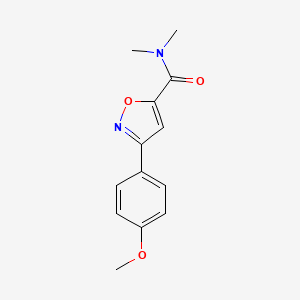
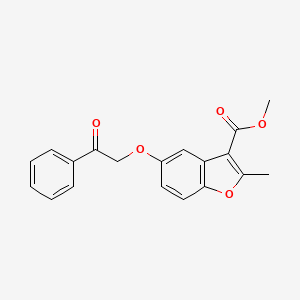
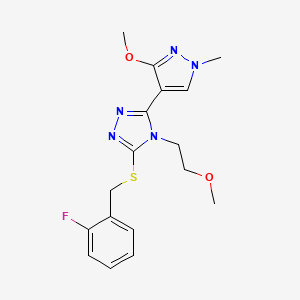
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2419892.png)
